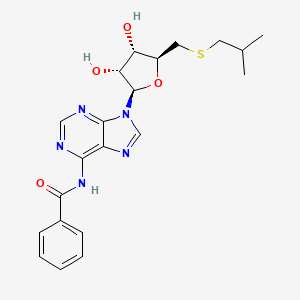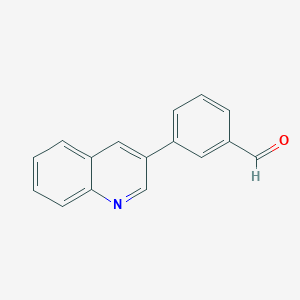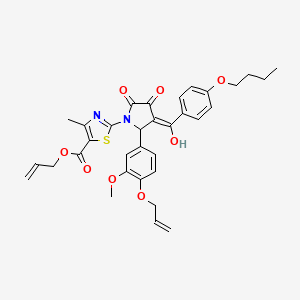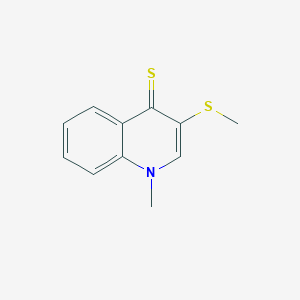
2-(3-Fluorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Fluorophenyl)-5-methyloxazole-4-carboxylic acid is an organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a fluorophenyl group attached to the oxazole ring, which imparts unique chemical and physical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenyl)-5-methyloxazole-4-carboxylic acid typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated oxazole compound in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of 2-(3-Fluorophenyl)-5-methyloxazole-4-carboxylic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Fluorophenyl)-5-methyloxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with ketone or aldehyde functional groups, while reduction can produce alcohols or aldehydes.
Applications De Recherche Scientifique
2-(3-Fluorophenyl)-5-methyloxazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound’s unique chemical properties make it suitable for the development of advanced materials, such as polymers and coatings.
Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Mécanisme D'action
The mechanism of action of 2-(3-Fluorophenyl)-5-methyloxazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, while the oxazole ring provides structural stability. The carboxylic acid group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenyl-5-methyloxazole-4-carboxylic acid: Lacks the fluorine atom, resulting in different chemical properties.
2-(4-Fluorophenyl)-5-methyloxazole-4-carboxylic acid: The fluorine atom is positioned differently, affecting its reactivity and binding affinity.
2-(3-Chlorophenyl)-5-methyloxazole-4-carboxylic acid: Contains a chlorine atom instead of fluorine, leading to variations in chemical behavior.
Uniqueness
2-(3-Fluorophenyl)-5-methyloxazole-4-carboxylic acid is unique due to the presence of the fluorophenyl group at the 3-position, which imparts distinct electronic and steric effects. This makes it a valuable compound for the development of new pharmaceuticals and materials with enhanced properties .
Propriétés
Numéro CAS |
61152-02-1 |
|---|---|
Formule moléculaire |
C11H8FNO3 |
Poids moléculaire |
221.18 g/mol |
Nom IUPAC |
2-(3-fluorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C11H8FNO3/c1-6-9(11(14)15)13-10(16-6)7-3-2-4-8(12)5-7/h2-5H,1H3,(H,14,15) |
Clé InChI |
ZXTWCHFKLOJCKT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(O1)C2=CC(=CC=C2)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7,7-Bis(1-butyl-2-methyl-1H-indol-3-yl)furo[3,4-b]pyridin-5(7H)-one](/img/structure/B12897294.png)


![8-(4-Bromophenyl)-2H-[1,3]dioxolo[4,5-g]phthalazin-5(6H)-one](/img/structure/B12897314.png)
![3-(3-(3-Methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12897316.png)


![Imidazo[1,2-a]pyrazin-8-amine, N-(1-methylethyl)-3-phenyl-](/img/structure/B12897339.png)
![4-(Dibenzo[b,d]furan-2-yl)-4-(hydroxyimino)butanoic acid](/img/structure/B12897341.png)




![[(7-Chloro-5-iodoquinolin-8-yl)oxy]acetonitrile](/img/structure/B12897362.png)
